Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate
CAS No.: 898775-39-8
Cat. No.: VC2528507
Molecular Formula: C21H31NO3
Molecular Weight: 345.5 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate - 898775-39-8](/images/structure/VC2528507.png)
Specification
CAS No. | 898775-39-8 |
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Molecular Formula | C21H31NO3 |
Molecular Weight | 345.5 g/mol |
IUPAC Name | ethyl 8-oxo-8-[2-(pyrrolidin-1-ylmethyl)phenyl]octanoate |
Standard InChI | InChI=1S/C21H31NO3/c1-2-25-21(24)14-6-4-3-5-13-20(23)19-12-8-7-11-18(19)17-22-15-9-10-16-22/h7-8,11-12H,2-6,9-10,13-17H2,1H3 |
Standard InChI Key | CXXHADIHCLKMME-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1CN2CCCC2 |
Canonical SMILES | CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1CN2CCCC2 |
Introduction
Chemical Structure and Properties
Molecular Identity and Physical Properties
Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate is defined by specific chemical identifiers and properties that distinguish it from other organic compounds. The table below summarizes its key characteristics:
Property | Value |
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CAS Number | 898775-39-8 |
Molecular Formula | C21H31NO3 |
Molecular Weight | 345.5 g/mol |
IUPAC Name | ethyl 8-oxo-8-[2-(pyrrolidin-1-ylmethyl)phenyl]octanoate |
Structural Identifiers and Chemical Notations
The structure of Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate can be represented using various chemical notation systems that provide standardized ways to communicate its molecular arrangement:
Identifier Type | Value |
---|---|
InChI | InChI=1S/C21H31NO3/c1-2-25-21(24)14-6-4-3-5-13-20(23)19-12-8-7-11-18(19)17-22-15-9-10-16-22/h7-8,11-12H,2-6,9-10,13-17H2,1H3 |
InChI Key | CXXHADIHCLKMME-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1CN2CCCC2 |
These notations serve as universal chemical identifiers that enable precise communication about the compound's structure across scientific databases and publications.
Functional Groups and Structural Features
The molecule contains several key functional groups that determine its chemical behavior:
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Ethyl ester group (-COOC2H5): Located at one end of the molecule, this group is susceptible to hydrolysis and other ester transformations.
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Aliphatic chain: The eight-carbon chain provides flexibility to the molecule and connects the ester and ketone functionalities.
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Ketone group (C=O): This carbonyl functionality serves as a reactive center for various chemical transformations, including reduction, oxidation, and nucleophilic addition reactions.
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Aromatic phenyl ring: The benzene ring provides structural rigidity and can participate in typical aromatic substitution reactions.
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Pyrrolidine ring: This nitrogen-containing five-membered ring introduces basic properties to the molecule and is connected to the phenyl ring via a methylene bridge specifically at position 2.
Synthesis Methods
Synthetic Routes
The synthesis of Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate typically involves multi-step processes starting from appropriate precursors. Several synthetic approaches can be employed to construct this molecule:
Formation of Intermediates
One common synthetic pathway begins with the reaction of 2-(pyrrolidinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound that undergoes further transformations to yield the desired product. The strategic construction of the carbon chain with the ester and ketone functionalities requires careful control of reaction conditions to ensure proper connectivity.
Cyclization and Esterification
The formation of the final product involves cyclization and esterification steps that may require the use of specific catalysts to achieve high yields. The exact synthetic route may vary depending on the starting materials and desired purity of the final product.
Reaction Conditions and Considerations
The synthesis of Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate requires careful attention to several factors:
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Temperature control: Different steps in the synthesis may require specific temperature ranges to optimize yield and minimize side reactions.
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Solvent selection: Appropriate solvents must be chosen based on the solubility of reactants and intermediates, as well as compatibility with the reaction conditions.
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Catalyst selection: Various catalysts may be employed to facilitate specific transformations in the synthetic pathway.
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Purification techniques: Methods such as column chromatography, recrystallization, or distillation may be necessary to isolate the pure compound from reaction mixtures.
Chemical Reactivity
Types of Reactions
Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate can participate in various chemical reactions due to its diverse functional groups:
Ester Group Reactions
The ethyl ester functionality can undergo:
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Hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid
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Transesterification with other alcohols to form different ester derivatives
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Reduction with strong reducing agents to form alcohols
Ketone Group Reactions
The ketone functionality is susceptible to:
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Oxidation reactions to form carboxylic acids or other oxidized derivatives
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Reduction to form secondary alcohols
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Nucleophilic addition reactions with various nucleophiles
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Condensation reactions with appropriate reagents
Pyrrolidine Group Reactions
The pyrrolidine nitrogen can participate in:
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Protonation reactions due to its basic nature
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Alkylation to form quaternary ammonium salts
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Coordination with metal ions or other electrophilic centers
Common Reagents and Reaction Conditions
Various reagents can be employed for the transformation of Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate:
Reaction Type | Common Reagents | Typical Conditions |
---|---|---|
Ester Hydrolysis | NaOH, KOH, HCl | Aqueous solutions, elevated temperatures |
Ketone Reduction | NaBH4, LiAlH4 | Low to ambient temperatures, appropriate solvents |
Oxidation | KMnO4, CrO3 | Varied conditions depending on desired oxidation level |
Nucleophilic Addition | Grignard reagents, amines | Controlled temperature, anhydrous conditions |
Major Products Formed
The reactions of Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate can lead to various products:
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Oxidation reactions may yield carboxylic acids or other oxidized derivatives
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Reduction reactions can produce alcohols depending on the reducing agent and conditions
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Substitution reactions at the ester group can generate different ester derivatives
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Nucleophilic additions to the ketone can form a variety of addition products with altered functionality
Applications in Scientific Research
Chemical Applications
Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate serves as a valuable tool in chemical research:
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Building Block: The compound functions as a versatile building block in organic synthesis, providing a platform for the creation of more complex molecules with specific functional group arrangements.
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Reaction Methodology: It can be used to study various reaction methodologies and develop new synthetic approaches.
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Structure-Property Relationships: The compound allows for investigation of how specific structural features influence physical and chemical properties.
Biological Research
In biological research, the compound offers several potential applications:
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Chemistry: As a building block in the synthesis of more complex organic molecules with potential biological activity.
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Biology: For studying potential antimicrobial, anti-inflammatory, and other biological properties.
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Medicine: As a potential pharmaceutical intermediate or precursor in the development of therapeutic agents.
Comparison with Similar Compounds
Structural Analogs
Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate can be compared with several structurally related compounds to understand the impact of specific structural variations:
Compound | Key Structural Difference | Potential Impact on Properties |
---|---|---|
Ethyl 8-oxo-8-[4-(pyrrolidinomethyl)phenyl]octanoate | Pyrrolidinomethyl at position 4 instead of position 2 | Altered electronic distribution and spatial arrangement |
Ethyl 8-oxo-8-[2-(morpholinomethyl)phenyl]octanoate | Morpholine ring instead of pyrrolidine | Different electronic properties and hydrogen bonding patterns |
Ethyl 8-oxo-8-[2-(piperidinomethyl)phenyl]octanoate | Piperidine ring instead of pyrrolidine | Modified ring size affecting conformational preferences |
Ethyl 8-oxo-8-phenyloctanoate | Absence of pyrrolidinomethyl group | Significantly different electronic properties and reactivity |
These structural analogs share similar chemical frameworks but exhibit different chemical properties and potentially different biological activities due to the variations in their structural elements.
Property Comparisons
When comparing Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate with its analogs, several property differences become apparent:
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Solubility profiles may vary based on the presence and position of the nitrogen-containing ring
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Acid-base properties differ depending on the nature of the heterocyclic ring (pyrrolidine vs. morpholine vs. piperidine)
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Conformational preferences are influenced by the position of substituents on the phenyl ring
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Reactivity patterns may be altered by electronic and steric effects of different substituents
Scientific Research Methods
Analytical Techniques
Various analytical techniques can be employed for the characterization and study of Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate:
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Nuclear Magnetic Resonance (NMR) spectroscopy: For structural confirmation and purity assessment
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Mass Spectrometry (MS): For molecular weight determination and fragmentation pattern analysis
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Infrared (IR) Spectroscopy: For identification of functional groups
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Chromatographic methods: For purification and analysis of the compound and its derivatives
Structure Elucidation
The structure of Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate can be confirmed through a combination of spectroscopic techniques:
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1H NMR spectroscopy reveals the presence and environment of hydrogen atoms
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13C NMR spectroscopy provides information about carbon atoms and their chemical environments
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2D NMR techniques such as COSY, HSQC, and HMBC help establish connectivity between different parts of the molecule
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X-ray crystallography can provide definitive structural information if suitable crystals can be obtained
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